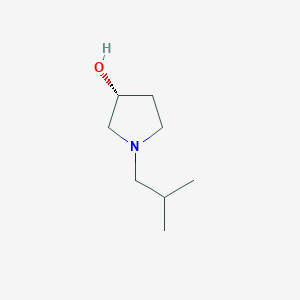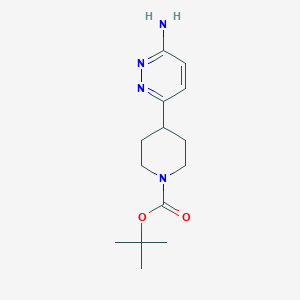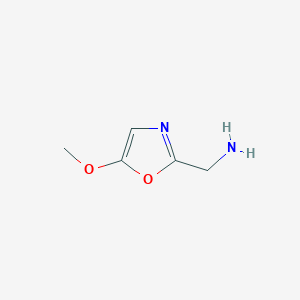
(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(Methylsulfanyl)propan-2-amine hydrochloride, also known as (2R)-1-methylsulfanylpropane-2-amine hydrochloride and abbreviated as (2R)-MSH-HCl, is an organic compound with a wide range of applications in scientific research. It is a derivative of the naturally occurring hormone, melanocyte-stimulating hormone (MSH), and is used in a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
(2R)-MSH-HCl has a number of applications in scientific research. It has been used in the study of cell signaling pathways, as it can act as a receptor agonist and can be used to study the effects of MSH on cell behavior. Additionally, (2R)-MSH-HCl has been used to study the effects of MSH on the endocrine system, as well as its role in regulating body weight and appetite. It has also been used in studies of the immune system, as it can act as an immunomodulator and can be used to study the effects of MSH on the immune system.
Mecanismo De Acción
The mechanism of action of (2R)-MSH-HCl is not well understood. However, it is believed to act as a receptor agonist, and is thought to bind to the melanocortin-4 receptor (MC4R) and activate it. This activation of the MC4R can then lead to a variety of biochemical and physiological effects, such as the regulation of body weight and appetite, as well as the modulation of the immune system.
Biochemical and Physiological Effects
(2R)-MSH-HCl has a variety of biochemical and physiological effects. It has been shown to regulate body weight and appetite, as well as modulate the immune system. Additionally, (2R)-MSH-HCl has been shown to have anti-inflammatory effects, and can be used to treat a variety of inflammatory conditions. It has also been shown to have anti-cancer effects, and can be used to treat a variety of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-MSH-HCl has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available in a variety of concentrations. Additionally, it is very stable, and can be stored for long periods of time without degradation. However, (2R)-MSH-HCl does have some limitations. It is not soluble in water, and must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, and must be used at high concentrations to be effective.
Direcciones Futuras
There are a number of potential future directions for (2R)-MSH-HCl research. One potential direction is to further study the effects of (2R)-MSH-HCl on the endocrine system. Additionally, further research could be done to study the effects of (2R)-MSH-HCl on the immune system, as well as its anti-inflammatory and anti-cancer effects. Another potential direction is to develop new methods of synthesizing (2R)-MSH-HCl, as well as new formulations that can be used in laboratory experiments. Finally, further research could be done to develop new uses for (2R)-MSH-HCl in scientific research.
Métodos De Síntesis
(2R)-MSH-HCl can be synthesized by reacting (2R)-1-(methylsulfanyl)propan-2-amine with hydrochloric acid. This reaction is carried out in an aqueous medium at room temperature, and yields (2R)-MSH-HCl as a white solid. The reaction is usually carried out in a glass or stainless steel vessel, and can be scaled up for larger quantities of (2R)-MSH-HCl.
Propiedades
IUPAC Name |
(2R)-1-methylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODNRDNBUKVYSE-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)




